molecular formula C18H25NO3 B1461163 rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate CAS No. 2162117-48-6

rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate

Cat. No.: B1461163
CAS No.: 2162117-48-6
M. Wt: 303.4 g/mol
InChI Key: WQWIZVCYTAYURL-CRAIPNDOSA-N
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Description

tert-Butyl (3aR,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furo[3,4-c]pyrroles, which are characterized by a fused ring system containing both furan and pyrrole moieties.

Preparation Methods

The synthesis of rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the furo[3,4-c]pyrrole core through cyclization reactions, followed by the introduction of the tert-butyl and benzyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability .

Chemical Reactions Analysis

tert-Butyl (3aR,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (3aR,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms .

Comparison with Similar Compounds

tert-Butyl (3aR,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl (3aR,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-17(2,3)22-16(20)18-12-19(10-15(18)11-21-13-18)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3/t15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWIZVCYTAYURL-CRAIPNDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CN(CC1COC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]12CN(C[C@@H]1COC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
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rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
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rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
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rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
Reactant of Route 5
rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
Reactant of Route 6
rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate

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